[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a complex organic compound that features a unique combination of benzodioxole, oxazole, and benzofuran moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides.
Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled using palladium-catalyzed cross-coupling reactions.
Formation of the Benzofuran Carboxylate: The final step involves esterification of the benzofuran carboxylic acid with the oxazole-benzodioxole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the benzodioxole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzodioxole and benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further research in enzyme inhibition and protein binding studies.
Medicine
In medicinal chemistry, this compound is being investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a potential lead compound for the development of new anticancer drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and electronic conductivity. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy, as it suggests a potential pathway for its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl benzoate
- [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-3-carboxylate
- [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-benzofuran-2-carboxylate
Uniqueness
What sets [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both benzodioxole and benzofuran moieties allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO6/c22-20(19-8-12-3-1-2-4-15(12)26-19)23-10-14-9-17(27-21-14)13-5-6-16-18(7-13)25-11-24-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFUSAUKYZEAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.